5-Amino-2-ethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-amino-2-ethoxybenzoic acid involves multiple steps starting from basic benzoic acid compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a compound with structural similarities, is achieved through methylation, thiocyanation, ethylation, and oxidation processes, with a total yield of 24.5% (Wang Yu, 2008).
Molecular Structure Analysis
Studies on similar compounds, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into the molecular structure through single-crystal X-ray diffraction techniques, revealing details about crystal packing influenced by hydrogen bonds (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
Research on compounds structurally related to 5-amino-2-ethoxybenzoic acid, such as those involving aminobenzoic acids, showcases various chemical reactions. For instance, reactions with α,β-acetylenic γ-hydroxy nitriles form new classes of unnatural amino acids or lead to esterification and acetylene hydration processes (B. Trofimov et al., 2009).
Physical Properties Analysis
The synthesis and analysis of compounds like 5-hydroxy-3-mercapto-4-methoxybenzoic acid provide insights into their physical properties, including noncompetitive inhibition characteristics against enzymes like catechol O-methyltransferase, influenced by the presence or absence of reducing agents (R. Borchardt & J. Huber, 1982).
Scientific Research Applications
Biomimetic Applications
5-Amino-2-ethoxybenzoic acid (also referred to as 5-amino-2-methoxybenzoic acid in some contexts) has been used in the synthesis of unnatural amino acids that mimic the hydrogen-bonding functionality of tripeptide β-strands. For example, an unnatural amino acid was synthesized that duplicates the hydrogen-bonding functionality of one edge of a tripeptide β-strand, contributing to the study of protein folding and design (Nowick et al., 2000).
Chemical Synthesis and Modification
The compound has served as an intermediate or a reactant in chemical synthesis. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was synthesized from 4-amino-2-hydroxybenzoic acid as material, using 5-amino-2-methoxybenzoic acid in the process (Wang Yu, 2008).
Reactive Oxygen Species (ROS) Scavenging and Anti-Inflammatory Applications
5-Amino-2-ethoxybenzoic acid derivatives have been studied for their ability to interact with reactive oxygen species. The elimination of superoxide radical anions by 5-amino-2-hydroxybenzoic acid and related compounds was investigated, highlighting the compound's potential as a reactive oxygen species scavenger and anti-inflammatory agent (Nakayama & Honda, 2021).
Antimicrobial and Antitumor Applications
Derivatives of 5-amino-2-ethoxybenzoic acid have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, new pyridine derivatives were synthesized, and their structures were confirmed through various spectral analyses. In vitro antimicrobial activity was screened against bacteria and fungi, showing variable and modest activity (Patel et al., 2011). Additionally, N-(ferrocenyl)naphthoyl amino acid esters were prepared and showed strong anti-proliferative effect in certain cell lines, indicating potential as anticancer agents (Mooney et al., 2010).
Glycan Analysis
The compound has been used in glycan analysis. Specifically, 2-aminobenzoic acid was utilized for labeling N-glycans on a MALDI target through nonreductive amination, simplifying glycan profiles and increasing mass spectrometric sensitivity for glycan identification (Hronowski et al., 2020).
properties
IUPAC Name |
5-amino-2-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGCLHBZFYBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-ethoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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